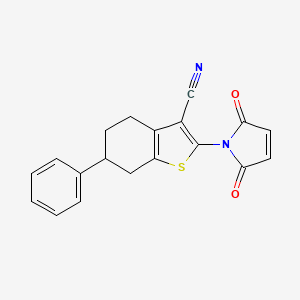

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Vue d'ensemble

Description

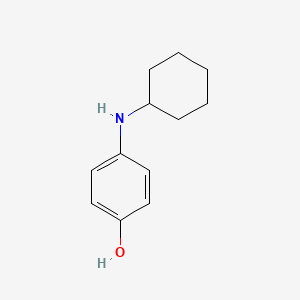

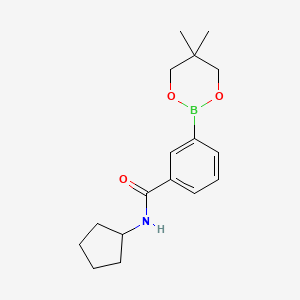

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the indole and pyridine rings . The pyrrole ring is present in many important natural products, such as heme. The compound also contains a benzothiophene ring, which is a polycyclic aromatic compound that is a fusion of benzene and thiophene .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, and the formation of the benzothiophene ring, possibly through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, with various substituents. The exact structure would depend on the positions and identities of these substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, which can participate in electrophilic aromatic substitution reactions, and the nitrile group, which can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the nitrile group is polar, which would increase the compound’s polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique

Pharmaceutical Research: Anticancer Properties

Maleimides, which are structurally related to the compound , have been shown to possess anticancer properties . The biogenic imide group ensures high biological activity, making them suitable for the development of antitumor drugs. They can inhibit various proteins, including enzymes like cyclooxygenase and kinase, which are crucial in cell signaling and cancer progression .

Neurological Studies: Anticonvulsant Potential

Research indicates that derivatives of pyrrolidine diones, which share a similar core structure with the compound, interact with voltage-gated sodium channels and calcium channels . These interactions are significant in neurological disorders, suggesting potential applications in the development of anticonvulsant medications.

Material Science: Graphene Functionalization

Maleimides have been designed to self-assemble and react with graphene, acting as dienophiles . This property is essential for the chemical functionalization of graphene, which is pivotal for its practical applications in electronics and material sciences.

Biochemistry: Protein Crosslinking

The maleimide group is known for its reactivity with thiolic functions, making it a valuable tool for protein crosslinking and labeling . This application is crucial in studying protein interactions and functions.

Chemotherapy: Drug Conjugates

Maleimides are used in the development of antibody-drug conjugates (ADCs) for targeted chemotherapy . They allow for the site-selective attachment of cytotoxic drugs to antibodies, directing the therapy to cancer cells while sparing healthy tissues.

Polymer Chemistry: Curing Agents and Polymerization

Maleimides serve as curing agents in epoxy resins and reagents for radical polymerizations . Their unsaturated cycle is a starting point for obtaining synthetic compounds in organic and macromolecular chemistry.

Antimicrobial Research: Antibacterial and Antiviral Activities

Sulfonamide derivatives, which can be synthesized from compounds similar to the one , exhibit a wide range of biological activities, including antibacterial and antiviral effects . They have been used in the treatment of various infections and continue to be relevant in the search for new antimicrobial agents.

Anti-inflammatory and Analgesic Development

The related sulfonamide structures have been clinically used as anti-inflammatory and analgesic agents . Their ability to modulate inflammatory responses makes them candidates for the development of new treatments for conditions like arthritis and pain management.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZLAKOOZBZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)

![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)